molecular formula C17H13FN2O B11344372 4-fluoro-N-(2-methylquinolin-8-yl)benzamide

4-fluoro-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11344372
M. Wt: 280.30 g/mol
InChI Key: MHMHKBUXDFCRQA-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methylquinolin-8-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 4-position of the benzamide moiety and a methyl group at the 2-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methylquinolin-8-yl)benzamide typically involves the reaction of 8-aminoquinoline with an appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under ice bath conditions to control the temperature. The resulting mixture is then stirred at room temperature for several hours, followed by quenching with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over sodium sulfate, and purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinoline ring.

    Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

4-fluoro-N-(2-methylquinolin-8-yl)benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

4-fluoro-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C17H13FN2O/c1-11-5-6-12-3-2-4-15(16(12)19-11)20-17(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,20,21)

InChI Key

MHMHKBUXDFCRQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)F)C=C1

Origin of Product

United States

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